(2-Amino-thiazol-5-yl)phenylmethanone

NPY Y5 receptor antagonism obesity and metabolic disease regioisomer binding comparison

Select (2-Amino-thiazol-5-yl)phenylmethanone as your core scaffold for kinase and GPCR-targeted programs. The critical 5-benzoyl-2-amino substitution pattern delivers: (1) ≥10-fold binding advantage over 4-phenyl regioisomers in NPY Y5 antagonists via C=O···S interaction; (2) exclusive access to the allosteric CK2α pocket unattainable with 5-benzyl analogs; (3) catalyst-free hydrazone diversification at C4 for Aurora kinase libraries. Sub-micromolar CK2α inhibition (IC₅₀ 0.6 μM) and <10 μM cytotoxicity against MCF-7/A549 lines confirmed. Avoid regioisomeric or N-substituted replacements—they abolish target engagement.

Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
Cat. No. B8795608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-thiazol-5-yl)phenylmethanone
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CN=C(S2)N
InChIInChI=1S/C10H8N2OS/c11-10-12-6-8(14-10)9(13)7-4-2-1-3-5-7/h1-6H,(H2,11,12)
InChIKeyAJOABURBJQMQOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-thiazol-5-yl)phenylmethanone: Core Scaffold Identity and Sourcing Context


(2-Amino-thiazol-5-yl)phenylmethanone (CAS 27053-21-0; synonyms: 5-benzoyl-2-aminothiazole, 5-benzoyl-1,3-thiazol-2-amine) is a heterocyclic building block comprising a thiazole ring bearing a free 2-amino group and a 5-benzoyl (phenylcarbonyl) substituent [1]. With a molecular formula of C₁₀H₈N₂OS, a molecular weight of 204.25 g/mol, and a calculated LogP of 2.54, this crystalline solid is soluble in common organic solvents (e.g., dichloromethane) but poorly soluble in water, making it suitable for standard organic synthesis workflows . The compound serves as the foundational scaffold for several therapeutically relevant chemotypes—including NPY Y5 receptor antagonists, p38 MAP kinase inhibitors, and allosteric CK2 modulators—where the precise 5-benzoyl-2-amino substitution pattern is a critical determinant of target engagement [2][3].

Why (2-Amino-thiazol-5-yl)phenylmethanone Cannot Be Swapped with Generic 2-Aminothiazole Analogs


The thiazole scaffold is promiscuous; minor alterations to the substitution pattern produce large, quantifiable swings in target potency, selectivity, and synthetic tractability. Regioisomeric 2-aminothiazoles—such as 2-amino-4-phenylthiazole or 2-amino-5-benzylthiazole—lack the conjugated 5-benzoyl carbonyl that is essential for key ligand–protein interactions (e.g., the favorable C=O···S contact exploited in NPY Y5 antagonists [1]) and for enabling efficient hydrazone/Schiff-base diversification toward Aurora kinase inhibitor libraries [2]. N-Substitution at the 2-amino position eliminates the free amine required for Hantzsch-type derivatization and allosteric hydrogen-bonding networks observed in CK2α co-crystal structures [3]. Likewise, reduction of the benzoyl carbonyl to a benzyl group (2-amino-5-benzylthiazole) abolishes the electron-withdrawing character that tunes the scaffold's reactivity and its ATP-competitive binding geometry in p38 MAPK [4]. The evidence below quantifies these differentiation points.

Head-to-Head Quantitative Differentiation: (2-Amino-thiazol-5-yl)phenylmethanone vs. Closest Analogs


NPY Y5 Receptor Binding: ≥10-Fold Affinity Gain from the 5-Benzoyl-2-amino Substitution Pattern vs. Regioisomeric Thiazoles

In a systematic study of isomeric thiazole derivatives as NPY Y5 receptor ligands, all pairs of isomers bearing the 5-benzoyl-2-aminothiazole core (isomer series 1, directly related to (2-Amino-thiazol-5-yl)phenylmethanone) exhibited at least a 10-fold higher binding affinity compared to their regioisomeric counterparts (isomer series 2) [1]. The affinity differential was attributed to a favorable intramolecular C=O···S interaction in isomer 1 versus a repulsive C=O···N interaction in isomer 2, as revealed by conformational analysis [1]. A representative derivative, 3-(5-benzoyl-thiazol-2-ylamino)-benzonitrile (compound 1), displayed a Ki of 32.1 ± 1.8 nM at the mouse Y5 receptor with no measurable affinity for NPY Y1, Y2, or Y4 subtypes, confirming that the 5-benzoyl-2-amino arrangement is a critical determinant of both potency and selectivity [2].

NPY Y5 receptor antagonism obesity and metabolic disease regioisomer binding comparison

p38 MAP Kinase Inhibition: The 5-Benzoyl Scaffold Delivers IC₅₀ = 0.1–2 μM, Whereas 4-Phenyl or 5-Benzyl Analogs Are Inactive in This Assay

Structure-based de novo design identified the phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold—synthesized directly from (2-Amino-thiazol-5-yl)phenylmethanone via N-arylation—as a novel p38 MAPK inhibitor chemotype with IC₅₀ values spanning 0.1 to 2 μM [1]. The 5-benzoyl carbonyl participates in key hydrogen-bonding contacts within the ATP-binding site, and removal of this carbonyl (as in 2-amino-5-benzylthiazole) or its repositioning to the 4-position (as in 2-amino-4-benzoylthiazole) abolishes inhibitory activity [1]. The study further demonstrated that the N-unsubstituted 2-amino group is required for subsequent diversification; pre-blocking this position with alkyl or aryl groups before scaffold assembly prevents generation of the active pharmacophore [1].

p38 MAPK inhibition anti-inflammatory drug discovery kinase inhibitor scaffold

CK2α Allosteric Inhibition: Aryl 2-Aminothiazoles Bearing 5-Benzoyl Substitution Exhibit Non-ATP-Competitive Mode (IC₅₀ = 3.4 μM) with Favorable Kinase Selectivity vs. ATP-Competitive CX-4945

Aryl 2-aminothiazole derivatives featuring the 5-benzoyl pharmacophore were identified as a novel class of allosteric CK2α inhibitors that stabilize an inactive kinase conformation without competing with ATP [1]. The optimized hit compound 7 (incorporating the 5-benzoyl-2-aminothiazole core) exhibited an IC₅₀ of 3.4 μM against purified CK2α and displayed remarkable selectivity: at 50 μM—a concentration producing full CK2α inhibition—only 3 out of 44 tested kinases showed >50% residual activity reduction (EGFR 74%, EphA4 55%, Pim-1 54%) [1]. In contrast, the ATP-competitive clinical candidate CX-4945 (silmitasertib, IC₅₀ = 14 nM for CK2) potently inhibits multiple off-target kinases including Clk2 (IC₅₀ = 4 nM), Dyrk1A (6.8 nM), and Dyrk1B (6.4 nM) [1]. Further optimization yielded compound 27 with sub-micromolar CK2α potency (IC₅₀ = 0.6 μM) and cellular STAT3 inhibition (EC₅₀ = 1.6 μM) that was more potent than CX-4945 (EC₅₀ = 5.3 μM) [2].

CK2 allosteric inhibition anticancer kinase target non-ATP-competitive mechanism

Synthetic Diversification Efficiency: The 5-Benzoyl Carbonyl Enables Hydrazone/Schiff-Base Library Construction; 5-Benzyl and 4-Phenyl Analogs Lack This Reactive Handle

The 5-benzoyl carbonyl of (2-Amino-thiazol-5-yl)phenylmethanone serves as a reactive electrophilic handle for condensation with hydrazines to generate azomethine (Schiff base) linkages at the C4 position of the thiazole ring, enabling rapid construction of 2-alkyl/arylamino-4-alkylidene/arylidenehydrazino-5-benzoyl-1,3-thiazole libraries [1]. A 200-member virtual library built on this scaffold was evaluated by molecular docking against Aurora kinase (3LAU), estrogen receptor (3ERT), and cyclin-dependent kinase (3FDN), and exhibited selective, ATP-competitive binding exclusively to Aurora kinase [1]. Selected library members (compounds 2b, 3b, 4b) demonstrated cytotoxic activity against MCF-7 and A549 cell lines at concentrations below 10 μM [1]. In contrast, 2-amino-5-benzylthiazole—lacking the carbonyl—cannot participate in hydrazone formation, and 2-amino-4-phenylthiazole requires a separate azo-coupling step that proceeds with lower efficiency and narrower substrate scope [1][2].

diversity-oriented synthesis combinatorial library construction Aurora kinase inhibitor discovery

Physicochemical Differentiation: LogP 2.54 and Hydrogen-Bond Donor/Acceptor Profile Enable Predictable Solubility and Permeability vs. 2-Aminothiazole (LogP ~0.5–0.9)

(2-Amino-thiazol-5-yl)phenylmethanone exhibits a calculated LogP of 2.54 (XLogP3 = 2.3), a topological polar surface area (TPSA) of 84.2 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors . This profile places the compound within favorable drug-like chemical space (Lipinski Rule of Five compliant) and provides sufficient lipophilicity for membrane permeability while retaining aqueous solubility in organic solvent mixtures [1]. By comparison, the parent scaffold 2-aminothiazole (CAS 96-50-4) has a LogP of approximately 0.5–0.9 and a TPSA of 67.2 Ų, making it significantly more hydrophilic and less membrane-permeable [2]. The 5-benzoyl group contributes ~1.5–2.0 LogP units, which is critical for achieving the balanced physicochemical profile required for both adequate target binding (hydrophobic ATP-site contacts) and acceptable pharmacokinetic behavior [2].

physicochemical property comparison logP and solubility drug-likeness assessment

Adenosine A₁ Receptor Antagonism: 5-Benzoyl-4-phenyl Derivatives Achieve Ki = 4.83 nM; Substitution Pattern Dictates Subtype Selectivity

A focused library of 2-amino-5-benzoyl-4-phenylthiazole derivatives—constructed on the (2-Amino-thiazol-5-yl)phenylmethanone core with additional 4-phenyl substitution—was evaluated in radioligand binding assays at all four adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) [1]. The lead compound 16m (2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole) displayed a Ki of 4.83 nM at rat A₁ receptors and 57.4 nM at human A₁ receptors, with high selectivity over A₂A, A₂B, and A₃ subtypes [1]. Critically, acylation of the 2-amino group was found to be mandatory for high A₁ affinity; the unacylated 2-amino-5-benzoyl-4-phenylthiazole parent showed substantially weaker binding, demonstrating that the 5-benzoyl group is necessary but not sufficient—the free 2-amino group serves as the acylation site for affinity maturation [1]. This SAR contrasts with NPY Y5 antagonists, where the free 2-amino group directly contributes to binding, illustrating the scaffold's versatility as a multi-target starting point [2].

adenosine A1 receptor antagonist GPCR ligand design subtype selectivity

Procurement-Relevant Application Scenarios for (2-Amino-thiazol-5-yl)phenylmethanone


NPY Y5 Receptor Antagonist Lead Optimization Programs (Metabolic Disease)

Medicinal chemistry teams pursuing NPY Y5 antagonists for obesity or metabolic syndrome indications should select (2-Amino-thiazol-5-yl)phenylmethanone as the starting scaffold over 2-amino-4-phenylthiazole or other regioisomers. As demonstrated by Nettekoven et al. (2005), the 5-benzoyl-2-amino substitution pattern provides a ≥10-fold binding affinity advantage through a favorable C=O···S intramolecular interaction, and the free 2-amino group enables further derivatization with sulfonamide or benzonitrile linkers to achieve sub-100 nM receptor occupancy (representative derivative Ki = 32.1 nM) . The regioisomeric alternative (isomer series 2) systematically underperforms across all matched molecular pairs, making it unsuitable as a replacement scaffold .

Allosteric CK2α Chemical Probe Development (Oncology)

Investigators developing selective chemical probes for protein kinase CK2 should employ (2-Amino-thiazol-5-yl)phenylmethanone-derived scaffolds to access the allosteric pocket at the αC-helix/glycine-rich loop interface. Bestgen et al. (2019) demonstrated that aryl 2-aminothiazoles with the 5-benzoyl motif bind non-ATP-competitively and exhibit a distinct kinase selectivity profile: at full CK2α-inhibitory concentrations (50 μM), only EGFR, EphA4, and Pim-1 show >50% inhibition among 44 tested kinases, in stark contrast to the broad off-target activity of the ATP-competitive clinical candidate CX-4945 . The optimized lead compound 27 achieves sub-micromolar CK2α inhibition (IC₅₀ = 0.6 μM) and suppresses STAT3 activation (EC₅₀ = 1.6 μM) more potently than CX-4945 (EC₅₀ = 5.3 μM) in renal cell carcinoma cells . Programs substituting 2-aminothiazole or 2-amino-5-benzylthiazole lose access to this allosteric binding mode.

Diversity-Oriented Synthesis of Aurora Kinase-Focused Compound Libraries (Anticancer Screening)

High-throughput screening groups building kinase-targeted compound collections should procure (2-Amino-thiazol-5-yl)phenylmethanone as a core diversification template rather than 2-amino-5-benzylthiazole or 2-amino-4-phenylthiazole. The 5-benzoyl carbonyl enables direct, catalyst-free hydrazone condensation at the C4 position, yielding a 200-member library with selective in silico docking to Aurora kinase over CDK and estrogen receptor . Compounds 2b, 3b, and 4b from this library showed <10 μM cytotoxicity against MCF-7 and A549 cancer cell lines . The [4+1] ring synthesis strategy using commercially available reagents makes this approach economically viable for library-scale production, and the carbonyl handle eliminates the need for pre-functionalization steps required by non-carbonyl analogs .

p38 MAPK Inhibitor Scaffold for Anti-Inflammatory Drug Discovery

Groups targeting the p38 MAPK ATP-binding site for inflammatory disease indications should use (2-Amino-thiazol-5-yl)phenylmethanone as the starting material for N-phenylamino derivatization. Park et al. (2015) employed structure-based de novo design to generate aminothiazole-based p38α inhibitors with IC₅₀ values of 0.1–2 μM from this scaffold, and further demonstrated that the compounds possess favorable drug-like physicochemical properties . The 5-benzoyl group is structurally essential for ATP-site stabilization; its removal (2-amino-5-benzylthiazole) or positional isomerization (2-amino-4-benzoylthiazole) eliminates p38α inhibitory activity entirely . The free 2-amino group is required for the N-arylation step that installs the phenylamino moiety critical for kinase hinge-region binding, meaning that pre-N-substituted analogs cannot serve as direct replacements .

Quote Request

Request a Quote for (2-Amino-thiazol-5-yl)phenylmethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.